Detorubicin
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Overview
Description
Detorubicin is an anthracycline antibiotic used primarily in chemotherapy. It is structurally related to doxorubicin and daunorubicin, and it is known for its efficacy in treating various types of cancer, including breast cancer, head and neck carcinoma, and melanoma . This compound works by interfering with the function of DNA, which inhibits the growth and proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Detorubicin is synthesized through a series of chemical reactions starting from daunorubicinThe synthetic route typically includes steps such as glycosylation, oxidation, and reduction reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced techniques to ensure high yield and purity. One common method is the remote loading technique, which is used to prepare liposomal formulations of this compound. This method improves the encapsulation rate and stability of the drug, making it more effective for clinical use .
Chemical Reactions Analysis
Types of Reactions
Detorubicin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form reactive oxygen species, which contribute to its cytotoxic effects.
Reduction: The compound can also undergo reduction reactions, which are essential for its activation within the body.
Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced to modify its properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with enhanced anticancer properties. These derivatives are often used in further research and development to create more effective chemotherapy drugs .
Scientific Research Applications
Detorubicin has a wide range of scientific research applications, including:
Mechanism of Action
Detorubicin exerts its effects by intercalating into DNA, which disrupts the function of topoisomerase II, an enzyme essential for DNA replication and repair . This leads to the generation of reactive oxygen species, which cause further damage to the DNA and ultimately result in cell death . The molecular targets of this compound include DNA and topoisomerase II, and the pathways involved in its mechanism of action are primarily related to DNA damage and apoptosis .
Comparison with Similar Compounds
Detorubicin is similar to other anthracycline antibiotics, such as doxorubicin and daunorubicin. it has unique properties that make it distinct:
Doxorubicin: Like this compound, doxorubicin is used in chemotherapy and works by intercalating into DNA.
Daunorubicin: This compound is also structurally related to this compound and is used in the treatment of leukemia.
List of Similar Compounds
- Doxorubicin
- Daunorubicin
- Epirubicin
- Idarubicin
This compound’s unique properties and broad range of applications make it a valuable compound in the field of chemotherapy and cancer research.
Properties
CAS No. |
66211-92-5 |
---|---|
Molecular Formula |
C33H39NO14 |
Molecular Weight |
673.7 g/mol |
IUPAC Name |
[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 2,2-diethoxyacetate |
InChI |
InChI=1S/C33H39NO14/c1-5-44-32(45-6-2)31(41)46-13-20(35)33(42)11-16-23(19(12-33)48-21-10-17(34)26(36)14(3)47-21)30(40)25-24(28(16)38)27(37)15-8-7-9-18(43-4)22(15)29(25)39/h7-9,14,17,19,21,26,32,36,38,40,42H,5-6,10-13,34H2,1-4H3/t14-,17-,19-,21-,26+,33-/m0/s1 |
InChI Key |
XZSRRNFBEIOBDA-CFNBKWCHSA-N |
SMILES |
CCOC(C(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)OCC |
Isomeric SMILES |
CCOC(C(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O)OCC |
Canonical SMILES |
CCOC(C(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)OCC |
Synonyms |
14-diethoxyacetoxydaunorubicin 33921 RP detorubicin detrorubicin R.P. 33 921 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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